(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a fused benzopyran scaffold substituted with a 2-chloro-5-fluorophenyl imino group and a 2-methylphenyl carboxamide moiety. Chromene derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The (2Z)-configuration of the imino group suggests a planar geometry that may enhance π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-13-16(25)10-11-18(20)24/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLZRLZDITSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide , a derivative of 2H-chromene-3-carboxamide, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including synthesis methods, pharmacological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a chloro-fluorophenyl group and a methylphenyl group. Its molecular formula is , which indicates the presence of functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that chromene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise as potential anticancer agents.
- Antimicrobial Properties : Some studies have indicated effectiveness against various microbial strains.
- Enzyme Inhibition : Certain chromene derivatives act as inhibitors for specific enzymes, such as histone deacetylases (HDACs).
Anticancer Activity
A significant focus has been on the anticancer properties of chromene derivatives. For instance, studies have shown that compounds with similar structures exhibit selective inhibition of HDAC enzymes, which play a crucial role in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
In a study evaluating the activity of chromene derivatives, it was found that certain compounds displayed significant inhibition against HDAC1, HDAC2, and HDAC3. The lead compound demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating strong inhibitory potential . Furthermore, antiproliferative assays on HepG2 cells revealed an IC50 value of 1.30 μM, showcasing its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The antimicrobial efficacy of chromene derivatives has also been documented. A study synthesized various 2H-chromene-3-carboxamide derivatives and evaluated their antimicrobial properties against several bacterial strains. Results indicated that some compounds exhibited notable activity against Gram-positive and Gram-negative bacteria .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing salicylaldehyde and appropriate amines.
- One-Pot Synthesis : Combining multiple reagents under controlled conditions to yield the desired chromene structure .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring or substituent changes can significantly influence their potency and selectivity.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 5-position | Fluorine Substitution | Increased HDAC inhibition |
| 4-position | Methyl Group Addition | Enhanced antiproliferative activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of fluorine and chlorine substituents, alongside the 2-methylphenyl carboxamide. Below is a comparative analysis with related chromene derivatives:
Table 1: Structural Comparison
Key Observations :
Hypothesized Pharmacological Profiles
Based on structural analogs and substituent effects:
Table 2: Hypothetical Activity Comparison
Notable Trends:
Physicochemical Properties
Predicted properties (using computational tools):
Table 3: Predicted Physicochemical Data
| Property | Target Compound | Compound 3 | Compound 4 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~415.8 | ~463.3 | ~489.9 |
| LogP | ~3.9 | ~4.2 | ~4.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
Insights :
- The target compound’s lower molecular weight and LogP suggest improved solubility compared to Compounds 3–4, which may translate to better pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
